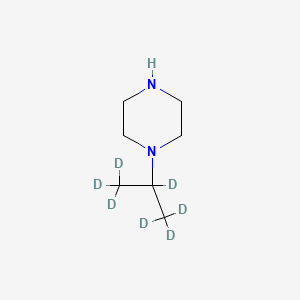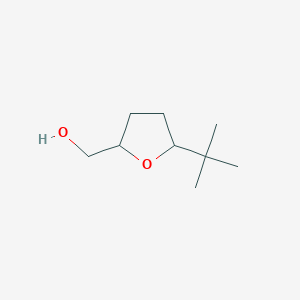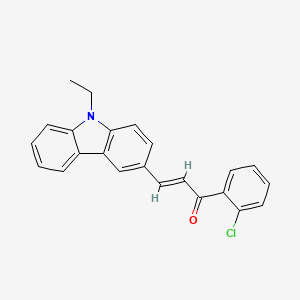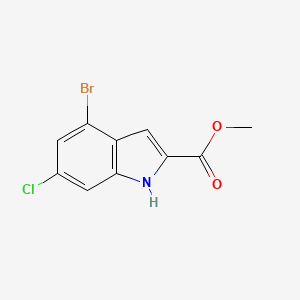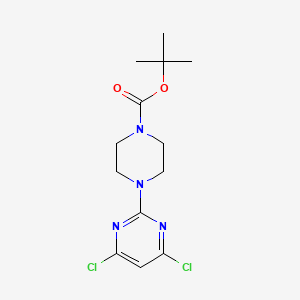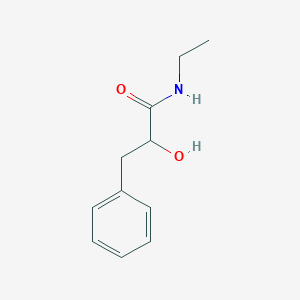
N-Ethyl-2-hydroxy-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2-hydroxy-3-phenylpropanamide is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-hydroxy-3-phenylpropanamide typically involves the reaction of ethylamine with 2-hydroxy-3-phenylpropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method. This method is cost-effective and involves the use of inexpensive reagents. The reaction is typically carried out in solvents like dichloromethane, tetrahydrofuran, or acetonitrile .
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethyl-2-hydroxy-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
N-Ethyl-2-hydroxy-3-phenylpropanamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of N-Ethyl-2-hydroxy-3-phenylpropanamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
- N-Methyl-2-phenylpropanamide
- N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide
- N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide
Comparison: N-Ethyl-2-hydroxy-3-phenylpropanamide is unique due to its specific ethyl and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
N-ethyl-2-hydroxy-3-phenylpropanamide |
InChI |
InChI=1S/C11H15NO2/c1-2-12-11(14)10(13)8-9-6-4-3-5-7-9/h3-7,10,13H,2,8H2,1H3,(H,12,14) |
Clé InChI |
KRHIPYMMRCZUMF-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C(CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



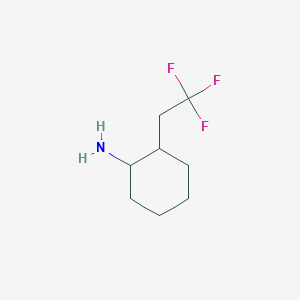

![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)
![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)

